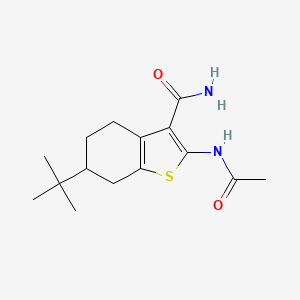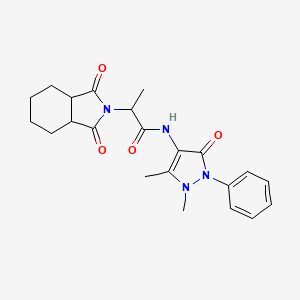![molecular formula C14H20N4O3S B3938475 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B3938475.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide
描述
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide, also known as DAS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAS belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties.
作用机制
The mechanism of action of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide also inhibits the activity of histone deacetylases (HDACs), enzymes involved in gene expression regulation. In inflammation, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide induces apoptosis and cell cycle arrest, leading to the inhibition of tumor growth. In immune cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells, leading to the suppression of inflammation. In neuronal cells, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide reduces oxidative stress and inflammation, leading to neuroprotection.
实验室实验的优点和局限性
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has several advantages for laboratory experiments, including its stability, solubility, and availability. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is stable under normal laboratory conditions and can be easily synthesized in large quantities. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is also highly soluble in water and organic solvents, making it suitable for various experimental protocols. However, one limitation of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide is its potential toxicity, which requires careful handling and dosage optimization.
未来方向
There are several future directions for the research and development of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide. One potential application is in the treatment of cancer, where N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide could be used as a chemotherapeutic agent or in combination with other drugs to enhance their efficacy. Another potential application is in the treatment of inflammation, where N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide could be used to develop novel anti-inflammatory drugs. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide and its potential side effects in vivo.
科学研究应用
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation studies have demonstrated that N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurological disorders, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c15-14(16)18-22(20,21)12-8-6-11(7-9-12)17-13(19)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19)(H4,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMIJZWDLKPPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(diaminomethylidene)sulfamoyl]phenyl}cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]benzamide](/img/structure/B3938398.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B3938403.png)

![N-({1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B3938420.png)
![8-(5-bromo-2-methoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938426.png)
![4-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938429.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(1-naphthyl)methanone](/img/structure/B3938432.png)
![2-methoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B3938440.png)
![N-(4-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3938452.png)




![ethyl 4-{[(4-nitrobenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B3938483.png)